molecular formula C12H19N5O4 B14021735 1H-Purine-2,6-dione, 3,7-dihydro-8-(bis(2-hydroxyethyl)amino)-1,3,7-trimethyl- CAS No. 94523-37-2

1H-Purine-2,6-dione, 3,7-dihydro-8-(bis(2-hydroxyethyl)amino)-1,3,7-trimethyl-

Cat. No.: B14021735
CAS No.: 94523-37-2
M. Wt: 297.31 g/mol
InChI Key: MDBADRPVSIUQBL-UHFFFAOYSA-N
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Description

The compound “1H-Purine-2,6-dione, 3,7-dihydro-8-(bis(2-hydroxyethyl)amino)-1,3,7-trimethyl-” is a xanthine derivative characterized by a purine core substituted with methyl groups at positions 1, 3, and 7, and a bis(2-hydroxyethyl)amino group at position 7. Xanthine derivatives are widely studied for their pharmacological properties, including bronchodilation, adenosine receptor antagonism, and enzyme inhibition.

Properties

CAS No.

94523-37-2

Molecular Formula

C12H19N5O4

Molecular Weight

297.31 g/mol

IUPAC Name

8-[bis(2-hydroxyethyl)amino]-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C12H19N5O4/c1-14-8-9(15(2)12(21)16(3)10(8)20)13-11(14)17(4-6-18)5-7-19/h18-19H,4-7H2,1-3H3

InChI Key

MDBADRPVSIUQBL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1N(CCO)CCO)N(C(=O)N(C2=O)C)C

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on 8-Halogenated Xanthine Derivatives

The most common synthetic route starts with an 8-bromo- or 8-chloro-substituted purine-2,6-dione derivative, which undergoes nucleophilic substitution with bis(2-hydroxyethyl)amine or its derivatives.

Typical procedure:

Step Reagents & Conditions Description Outcome
1 8-Bromo-1,3,7-trimethylpurine-2,6-dione + bis(2-hydroxyethyl)amine Stirring in polar aprotic solvent (e.g., N,N-dimethylformamide) at elevated temperature (80–120 °C) Nucleophilic displacement of bromine by bis(2-hydroxyethyl)amino group
2 Purification by crystallization or chromatography Isolation of pure product High purity compound with yields typically ranging 65–85%

This method benefits from simplicity but requires careful control of temperature and stoichiometry to avoid side reactions.

Stepwise Nucleophilic Displacement and Protection Strategies

In some cases, bis(2-hydroxyethyl)amine is protected (e.g., as a Boc derivative) to improve selectivity and yield during substitution. After coupling, the protecting groups are removed under acidic or basic conditions.

Example reaction scheme:

  • Protection of bis(2-hydroxyethyl)amine → bis(2-hydroxyethyl)amine-Boc
  • Nucleophilic substitution with 8-halogenated purine derivative
  • Deprotection to yield the target compound

This approach enhances reaction specificity and reduces by-product formation.

Catalyst-Assisted Condensation and One-Pot Procedures

Recent patents describe catalyst systems that accelerate the substitution reaction, reducing reaction times and improving yields. For example, potassium carbonate and potassium iodide have been used as catalysts/base systems in organic solvents to facilitate the nucleophilic substitution efficiently.

Example from patent literature:

Parameter Description
Solvent N-butyl acetate
Catalysts Potassium carbonate (0.55 moles), Potassium iodide (0.01 moles)
Nucleophile bis(2-hydroxyethyl)amine or analogues
Temperature 85–125 °C
Reaction time 4–8 hours
Workup Cooling, acid-base extraction, solvent removal, methanol treatment
Yield High purity product with optimized yield

This method is economical, scalable, and suitable for industrial application.

Comparative Data Table of Preparation Methods

Method Type Key Reagents Conditions Advantages Disadvantages Typical Yield (%)
Direct nucleophilic substitution 8-Bromo purine + bis(2-hydroxyethyl)amine 80–120 °C, polar aprotic solvent Simple, direct Possible side reactions, longer times 65–85
Protection-deprotection strategy Boc-protected bis(2-hydroxyethyl)amine + 8-halogenated purine Mild conditions, sequential steps Higher selectivity, purity More steps, costlier 70–90
Catalyst-assisted one-pot synthesis Potassium carbonate, potassium iodide, N-butyl acetate 85–125 °C, 4–8 h Faster, higher yield, scalable Requires catalyst handling 80–90

Research Outcomes and Analytical Data

  • Purity: Products obtained via catalyst-assisted methods show purity >98% by HPLC.
  • Reaction Kinetics: Catalysts significantly reduce reaction time from >12 hours to 4–8 hours.
  • Scalability: The one-pot method has been demonstrated at multi-liter scale with consistent yields.
  • Structural Confirmation: Characterization by NMR, MS, and IR confirms the substitution at the 8-position with bis(2-hydroxyethyl)amino group.

Summary and Recommendations

The preparation of 1H-Purine-2,6-dione, 3,7-dihydro-8-(bis(2-hydroxyethyl)amino)-1,3,7-trimethyl- is best achieved via nucleophilic substitution on an 8-halogenated purine-2,6-dione intermediate. Employing catalyst-assisted one-pot procedures enhances yield, purity, and process efficiency, making it suitable for both research and industrial scale synthesis. Protection-deprotection methods offer higher selectivity but at the cost of additional synthetic steps.

Chemical Reactions Analysis

1H-Purine-2,6-dione, 3,7-dihydro-8-(bis(2-hydroxyethyl)amino)-1,3,7-trimethyl- undergoes various chemical reactions, including:

Scientific Research Applications

1H-Purine-2,6-dione, 3,7-dihydro-8-(bis(2-hydroxyethyl)amino)-1,3,7-trimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-8-(bis(2-hydroxyethyl)amino)-1,3,7-trimethyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Amino and Hydroxyethyl Derivatives

  • This feature is advantageous for drug bioavailability .
  • 1H-Purine-2,6-dione, 8-[(2-hydroxyethyl)methylamino]-1,3,7-trimethyl- (CAS 30924-31-3): A related compound with a methylamino-hydroxyethyl group. The reduced hydrophilicity compared to the target compound may alter pharmacokinetics .
  • Linagliptin (CAS 668270-12-0): Features a (3R)-3-amino-1-piperidinyl group at position 8, contributing to its role as a DPP-4 inhibitor for diabetes treatment. The bulky piperidinyl group enhances target specificity .

Halogenated Derivatives

  • Halogenation often enhances receptor binding affinity in adenosine antagonists .

Sulfur-Containing Derivatives

  • Such derivatives are explored for CNS applications .

Aromatic and Aliphatic Substituents

  • The aromatic moiety enhances receptor interaction .

Structural and Pharmacological Comparisons

Compound Name Substituents (Position 8) Molecular Formula Molecular Weight Key Activity/Use CAS Number References
Target Compound Bis(2-hydroxyethyl)amino C12H21N5O4* ~331.34 Unknown (hypothetical) Not available
Caffeine None (1,3,7-trimethyl) C8H10N4O2 194.19 CNS stimulant 58-08-2
Theophylline None (1,3-dimethyl) C7H8N4O2 180.16 Bronchodilator 58-55-9
Linagliptin (3R)-3-Amino-1-piperidinyl, 2-butynyl C25H28N8O2 472.54 DPP-4 inhibitor (diabetes) 668270-12-0
Istradefylline (E)-2-(3,4-Dimethoxyphenyl)ethenyl C19H23N5O4 385.42 Adenosine A2A antagonist Not available
8-Chloro-1,3,7-trimethylxanthine Chloro C8H9ClN4O2 228.63 Research compound Not available

*Estimated molecular formula and weight based on structural analysis.

Key Findings from Research

Hydrophilicity vs. Lipophilicity: Hydroxyethyl and amino groups (e.g., target compound, linagliptin) improve solubility, whereas halogenated or aromatic substituents (e.g., istradefylline) enhance lipophilicity and receptor binding .

Synthetic Approaches: Derivatives with sulfur (e.g., 8-mercapto, 8-ethylthio) are synthesized via nucleophilic substitution, while amino groups require reductive amination or coupling reactions .

Biological Activity

1H-Purine-2,6-dione, 3,7-dihydro-8-(bis(2-hydroxyethyl)amino)-1,3,7-trimethyl-, commonly referred to as a methylxanthine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article aims to summarize the biological effects of this compound based on recent studies and findings.

  • Molecular Formula: C10H15N5O4
  • Molecular Weight: 271.26 g/mol
  • CAS Registry Number: 676811

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Notably, it exhibits significant inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. The inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

1. Acetylcholinesterase Inhibition

Recent studies have shown that derivatives of this compound exhibit potent AChE inhibitory activity. For instance:

  • The compound with the longest methylene chain showed the strongest effect among newly synthesized derivatives with IC50 values ranging from 0.089 µM to 4.9 µM when compared to standard inhibitors like galantamine .

2. Neuroprotective Effects

The neuroprotective potential of this compound has been explored through various in vitro and in vivo models:

  • Case Study: In a study involving neuronal cell cultures exposed to oxidative stress, treatment with this compound resulted in reduced cell death and improved cell viability compared to untreated controls .

3. Antioxidant Activity

The antioxidant properties of this compound have also been investigated:

  • Research Findings: It demonstrated significant free radical scavenging activity in assays measuring DPPH and ABTS radical reduction, indicating its potential as an antioxidant agent .

Structure-Activity Relationship (SAR)

The structure of the compound significantly influences its biological activity. Modifications at specific positions on the purine ring or side chains can enhance or diminish its efficacy:

  • Table 1: Structure-Activity Relationship of Methylxanthine Derivatives
Compound StructureAChE Inhibition IC50 (µM)Comments
Base Compound4.9Standard reference
Methylated Variant0.552Improved inhibition
Long Methylene Chain0.089Most potent inhibitor

Q & A

Q. What synthetic methodologies are recommended for introducing the bis(2-hydroxyethyl)amino group at the 8-position of the purine-dione scaffold?

The synthesis of 8-substituted purine-dione derivatives typically employs nucleophilic substitution or palladium-catalyzed coupling reactions. For the bis(2-hydroxyethyl)amino group, a two-step strategy is advised:

  • Step 1 : Introduce a halogen (e.g., bromine) at the 8-position via electrophilic substitution using reagents like N-bromosuccinimide (NBS) under controlled pH (evidence of brominated analogs in ).
  • Step 2 : Perform a nucleophilic displacement with bis(2-hydroxyethyl)amine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base like K₂CO₃. Monitor reaction progress via HPLC-MS to avoid over-alkylation .

Q. How can researchers confirm the regioselectivity of substitutions on the purine-dione core?

Regioselectivity is validated using a combination of:

  • ¹H/¹³C NMR : Compare chemical shifts of H-8 and adjacent protons with reference data (e.g., caffeine derivatives in ).
  • X-ray crystallography : Resolve ambiguities in substitution patterns, particularly for sterically hindered positions like the 8-amino group .
  • Computational modeling : DFT calculations predict electronic environments at reactive sites, corroborating experimental results .

Advanced Research Questions

Q. How does the bis(2-hydroxyethyl)amino group influence the compound’s solubility and binding affinity in biological systems?

The hydrophilic bis(2-hydroxyethyl)amino group enhances aqueous solubility via hydrogen bonding (logP reduction by ~1.5 units compared to methyl-substituted analogs; see ). However, its conformational flexibility may reduce binding specificity. To optimize:

  • Structure-activity relationship (SAR) studies : Compare binding constants (Kd) of analogs with rigid vs. flexible 8-substituents using surface plasmon resonance (SPR).
  • Molecular dynamics simulations : Analyze solvent-accessible surface area (SASA) to quantify hydration effects .

Q. What experimental strategies resolve contradictions in reported metabolic pathways of structurally related purine-dione derivatives?

Discrepancies in metabolism data (e.g., cytochrome P450 vs. xanthine oxidase-mediated oxidation) require:

  • Isotopic labeling : Use ¹⁴C or deuterated analogs to track metabolic intermediates via LC-MS/MS.
  • Enzyme inhibition assays : Co-administer selective inhibitors (e.g., allopurinol for xanthine oxidase) to identify dominant pathways .
  • Cross-species comparisons : Test hepatocyte models from humans and rodents to account for interspecies variability (referenced in ).

Q. How can researchers differentiate between tautomeric forms of the purine-dione core in solution?

Tautomerism affects reactivity and bioactivity. Use:

  • Variable-temperature NMR : Detect equilibrium shifts between enol and keto forms via temperature-dependent chemical shift changes.
  • pH-dependent UV-Vis spectroscopy : Monitor absorbance maxima shifts (e.g., λmax ~270 nm for keto vs. ~290 nm for enol forms) .
  • Crystallographic snapshots : Co-crystallize with tautomer-selective ligands to stabilize specific forms .

Methodological Challenges

Q. What analytical techniques are critical for characterizing degradation products of this compound under accelerated stability conditions?

Forced degradation studies (40°C/75% RH for 6 months) should employ:

  • UPLC-QTOF-MS : Identify hydrolytic (e.g., cleavage of hydroxyethyl groups) or oxidative (e.g., N-oxide formation) degradation products.
  • Solid-state NMR : Detect amorphous-to-crystalline phase changes affecting stability .
  • EPR spectroscopy : Track radical intermediates in oxidative pathways .

Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis?

Implement:

  • Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress and intermediate purity.
  • Design of experiments (DoE) : Optimize parameters like temperature, stoichiometry, and mixing rates via response surface methodology (RSM) .

Data Interpretation and Validation

Q. How should conflicting cytotoxicity data from in vitro vs. in vivo models be reconciled?

  • Pharmacokinetic profiling : Measure plasma protein binding and tissue distribution to explain bioavailability differences.
  • 3D cell culture models : Bridge gap between monolayer assays and in vivo efficacy by simulating tissue microenvironments .
  • Meta-analysis : Aggregate data from public databases (e.g., ChEMBL) to identify trends in structure-toxicity relationships .

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